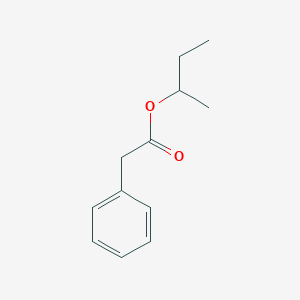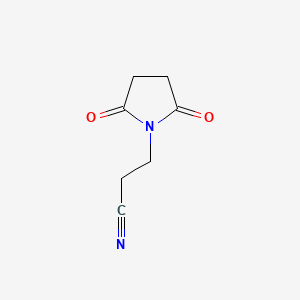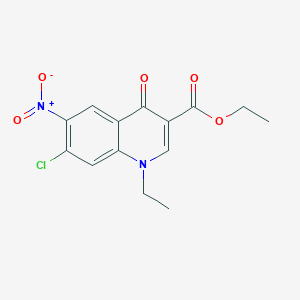
2,3'-Bithiophene
Descripción general
Descripción
2,3’-Bithiophene is an organic compound with the molecular formula C₈H₆S₂. It is one of the isomers of bithiophene, which consists of two thiophene rings connected at the 2 and 3 positions. Thiophene is a five-membered aromatic ring containing a sulfur atom. Bithiophenes are known for their applications in organic electronics due to their unique electronic properties .
Mecanismo De Acción
Target of Action
2,3’-Bithiophene is a heterocyclic aromatic compound that is primarily used in the field of organic electronics . The primary targets of 2,3’-Bithiophene are the electronic and optoelectronic devices where it is used as a building block . It is also found in certain plants belonging to the family Asteraceae, where it acts as a part of the chemical defense mechanism .
Mode of Action
The mode of action of 2,3’-Bithiophene is primarily through its interaction with other components in electronic and optoelectronic devices . In these applications, it contributes to the tuning of the band gap and displays diverse potential applications ranging from OLEDs, OFETs, and solar cells . In plants, it is produced as part of the chemical defense mechanism, where it can behave as repellents, act as toxic substances, or have anti-nutritional effects on herbivores .
Biochemical Pathways
In plants, 2,3’-Bithiophene is derived from polyacetylenes, which can be stored in plant tissues or released into the soil . The proportion of thiophenes found in different parts of a plant can vary considerably based on the type of plant . For example, no thiophenes can be found in the shoots of achenes, with bithienyls and traces of 5-(but-3-en-1-ynyl)-2,2’-bithiophene (BBT) being identified as the major chemicals in this case .
Result of Action
The result of the action of 2,3’-Bithiophene is primarily seen in its applications in electronic and optoelectronic devices . It contributes to the tuning of the band gap and displays diverse potential applications ranging from OLEDs, OFETs, and solar cells . In plants, it can behave as repellents, act as toxic substances, or have anti-nutritional effects on herbivores .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,3’-Bithiophene can be synthesized through various methods, including cross-coupling reactions. One common method involves the cross-coupling of 2-halo thiophenes. For example, the Suzuki-Miyaura coupling reaction can be employed, where a 2-halo thiophene reacts with a boronic acid derivative in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of 2,3’-Bithiophene typically involves large-scale cross-coupling reactions using optimized conditions to maximize yield and purity. The choice of catalyst, solvent, and reaction temperature are critical factors in the industrial synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: 2,3’-Bithiophene undergoes various chemical reactions, including:
Oxidation: Oxidation of 2,3’-Bithiophene can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert 2,3’-Bithiophene to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for halogenation reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Halogenated thiophenes.
Aplicaciones Científicas De Investigación
2,3’-Bithiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: 2,3’-Bithiophene is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells
Comparación Con Compuestos Similares
2,2’-Bithiophene: Another isomer of bithiophene with the thiophene rings connected at the 2 positions.
3,3’-Bithiophene: An isomer with the thiophene rings connected at the 3 positions.
Dithieno[3,2-b2’,3’-d]thiophene (DTT): A fused thiophene system with three thiophene units
Uniqueness of 2,3’-Bithiophene: 2,3’-Bithiophene is unique due to its specific connectivity, which influences its electronic properties and reactivity. This makes it particularly useful in applications where precise control over electronic characteristics is required, such as in organic semiconductors and optoelectronic devices .
Propiedades
IUPAC Name |
2-thiophen-3-ylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6S2/c1-2-8(10-4-1)7-3-5-9-6-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILQGHVXNYGLZSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50178788 | |
| Record name | 2,3'-Bithiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50178788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2404-89-9 | |
| Record name | 2,3'-Bithiophene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002404899 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3'-Bithiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50178788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(2-Chlorophenyl)carbamoyl]benzoic acid](/img/structure/B1606570.png)






![2-Methyl-N-[(trimethylsilyl)methyl]-2-propanamine](/img/structure/B1606580.png)




